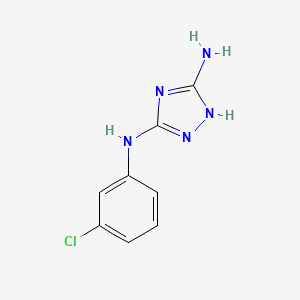

N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Übersicht

Beschreibung

“N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine” is a chemical compound with the molecular formula C8H8ClN5. It has a molecular weight of 209.64 . The compound is used for research purposes .

Synthesis Analysis

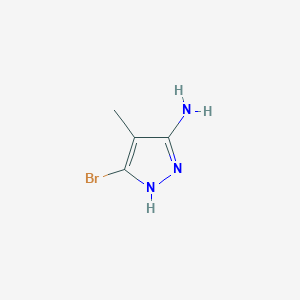

The synthesis of compounds similar to “N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine” can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis

The azide ion (N3-) is a key component in the structure of “N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine”. Azides are known to be great nucleophiles and can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process .Physical And Chemical Properties Analysis

The physical and chemical properties of “N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine” can be determined using various analytical techniques. The compound is a white powder and is used for research purposes . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Characterization

N3-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a structurally significant heterocyclic compound, serving as a precursor in the synthesis of biologically active molecules. Its derivatives, such as 4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione, have been synthesized and characterized, highlighting the compound's role in forming complex structures with potential biological activities. These compounds exhibit specific orientations and dihedral angles between their rings, indicative of their structured molecular frameworks (Hanif et al., 2007).

Reactivity in Multicomponent Reactions

The reactivity of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazoles in multicomponent reactions has been explored, demonstrating unusual pathways that lead to the formation of novel compounds. For instance, instead of expected triazolopyrimidine or triazolylpyrrolone derivatives, 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones were obtained, showcasing the compound's versatility in chemical synthesis (Sakhno et al., 2011).

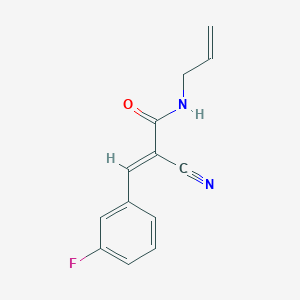

Antimicrobial Activity Exploration

Derivatives of N3-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine have been synthesized and tested for antimicrobial activities. For example, 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines demonstrated significant inhibition on bacterial and fungal growth, highlighting the potential for these compounds in developing new antimicrobial agents (Purohit et al., 2011).

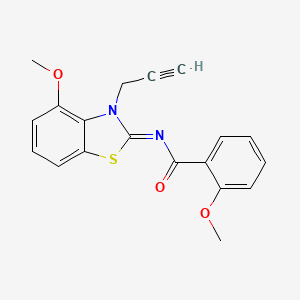

Luminescent Property Investigations

Research into the luminescent properties of compounds based on the 1,2,4-triazole group, such as 4-amino-4H-1,2,4-triazoles, has been conducted. These studies aim to understand how different substituents affect luminescence, potentially leading to applications in optical materials and sensors (Xi et al., 2021).

Energetic Material Development

Compounds based on the 1,2,4-triazole structure have been investigated for their potential as energetic materials. The focus is on synthesizing nitrogen-rich salts with good thermal stability and low sensitivity, making them suitable for applications requiring high-energy-density materials with minimized hazard risks (Bian et al., 2021).

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to act as chemical inhibitors of oxidative phosphorylation . They function as ionophores, reducing the ability of ATP synthase to function optimally .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

It is known that indole derivatives, which share a similar structure with this compound, can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-5-2-1-3-6(4-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFUCBPCSIJVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323924 | |

| Record name | 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |

CAS RN |

37627-92-2 | |

| Record name | 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N3-(3-chlorophenyl)-4H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2802929.png)

![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)

![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)